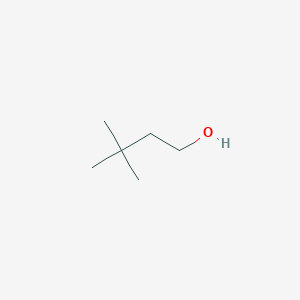

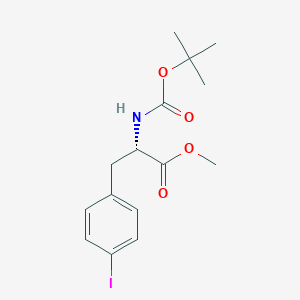

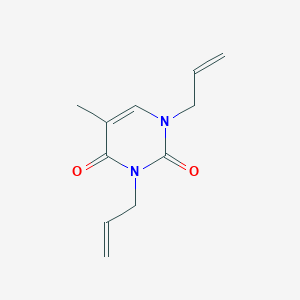

(S)-2-Boc-amino-3-(4-yodofenil)propionato de metilo

Descripción general

Descripción

La sal de trisodio ARL 67156 es un análogo de nucleótido que funciona como un inhibidor selectivo de la ecto-adenosín trifosfatasa (ecto-ATPasa), específicamente dirigida a la enzima CD39 . Este compuesto es conocido por su capacidad para inhibir la degradación del adenosín difosfato (ADP) de manera más efectiva que el adenosín trifosfato (ATP) en sistemas biológicos . Se utiliza comúnmente en la investigación científica para estudiar el metabolismo de los nucleótidos y el papel de la ecto-ATPasa en diversos procesos fisiológicos .

Aplicaciones Científicas De Investigación

La sal de trisodio ARL 67156 tiene una amplia gama de aplicaciones en la investigación científica:

Métodos De Preparación

La síntesis de la sal de trisodio ARL 67156 implica la incorporación de un puente β, γ-dibromometileno en la molécula de adenosín trifosfato . La ruta sintética generalmente incluye los siguientes pasos:

Material de partida: Se utiliza el adenosín trifosfato como material de partida.

Bromación: Las posiciones β, γ de la molécula de adenosín trifosfato se broman para introducir el puente dibromometileno.

Neutralización: El producto bromado se neutraliza luego con hidróxido de sodio para formar la sal de trisodio.

Los métodos de producción industrial para la sal de trisodio ARL 67156 no están ampliamente documentados, pero la síntesis de laboratorio implica un control cuidadoso de las condiciones de reacción para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

La sal de trisodio ARL 67156 principalmente experimenta los siguientes tipos de reacciones:

Hidrólisis: Inhibe la hidrólisis de ATP y ADP por enzimas ecto-ATPasa.

Sustitución: El puente dibromometileno puede participar en reacciones de sustitución en condiciones específicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Bromo: Utilizado para el paso de bromación.

Hidróxido de sodio: Utilizado para la neutralización para formar la sal de trisodio.

Los principales productos formados a partir de estas reacciones son los derivados de adenosín trifosfato bromados y la forma de sal de trisodio de ARL 67156 .

Mecanismo De Acción

La sal de trisodio ARL 67156 ejerce sus efectos inhibiendo competitivamente la enzima CD39, que es una ecto-ATPasa . Esta inhibición previene la hidrólisis de ATP y ADP, aumentando así los niveles extracelulares de estos nucleótidos . Se presume que el puente β, γ-dibromometileno en ARL 67156 confiere estabilidad metabólica, haciéndolo efectivo en estudios biológicos .

Comparación Con Compuestos Similares

La sal de trisodio ARL 67156 es única debido a su inhibición selectiva de CD39 y su estabilidad en sistemas biológicos . Compuestos similares incluyen:

Adenosín Trifosfato (ATP): El sustrato natural para la ecto-ATPasa.

Adenosín Difosfato (ADP): Otro sustrato natural para la ecto-ATPasa.

Otros Inhibidores de Ecto-ATPasa: Compuestos que inhiben la ecto-ATPasa pero que pueden no tener la misma selectividad o estabilidad que ARL 67156.

Propiedades

IUPAC Name |

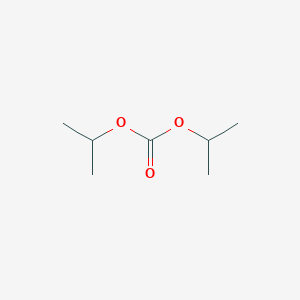

methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCUXLSIVYDGBW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438065 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-76-3 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B44102.png)